molecular formula C13H18BrNO B1466781 4-Bromo-2-(cyclohexylmethoxy)aniline CAS No. 1498182-96-9

4-Bromo-2-(cyclohexylmethoxy)aniline

Cat. No.: B1466781
CAS No.: 1498182-96-9
M. Wt: 284.19 g/mol
InChI Key: PDNZTMNJNCAEOT-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclohexylmethoxy)aniline is an organic compound with a complex structure that includes a bromine atom, a cyclohexylmethoxy group, and a phenylamine core

Properties

IUPAC Name

4-bromo-2-(cyclohexylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNZTMNJNCAEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclohexylmethoxy)aniline typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the bromination of 2-cyclohexylmethoxyphenylamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 4-Bromo-2-(cyclohexylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclohexylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-(cyclohexylmethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 4-Bromobenzaldehyde
  • 4-(4-Bromophenyl)-thiazol-2-amine

Comparison: 4-Bromo-2-(cyclohexylmethoxy)aniline is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-2-(cyclohexylmethoxy)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine substituent and cyclohexylmethoxy group, is being investigated for various pharmacological properties, including its effects on different biological systems.

Chemical Structure

The chemical structure of 4-Bromo-2-(cyclohexylmethoxy)aniline can be represented as follows:

  • Molecular Formula: C14H21BrN2O
  • CAS Number: 1498182-96-9

The biological activity of 4-Bromo-2-(cyclohexylmethoxy)aniline is primarily attributed to its interactions with specific biochemical pathways. It has been shown to exhibit antitumor , antimicrobial , and anti-inflammatory properties. The mode of action involves the inhibition of key enzymes and receptors that play a role in cell signaling and proliferation.

Target Enzymes and Receptors

  • Tyrosine Kinases: Inhibition of these enzymes disrupts signaling pathways associated with cell growth and division.
  • Serotonin Receptors: Potential interactions with serotonin receptors suggest implications in mood regulation and neuropharmacology.

Biological Activity Summary

The following table summarizes the key biological activities reported for 4-Bromo-2-(cyclohexylmethoxy)aniline:

Biological Activity Description
AntitumorInhibits tumor cell growth in vitro by targeting tyrosine kinase pathways.
AntimicrobialExhibits activity against various bacterial strains, indicating potential as an antibiotic.
Anti-inflammatoryReduces inflammation markers in cellular models, suggesting therapeutic applications in inflammatory diseases.
NeuropharmacologicalPotential effects on serotonin receptors may offer insights into treating mood disorders.

Case Studies and Research Findings

  • Antitumor Activity:
    A study investigated the effect of 4-Bromo-2-(cyclohexylmethoxy)aniline on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective inhibition of cell proliferation through apoptosis induction.
  • Antimicrobial Properties:
    In vitro assays demonstrated that this compound displayed notable antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Anti-inflammatory Effects:
    Research highlighted the compound's ability to lower levels of pro-inflammatory cytokines in macrophage cultures, pointing towards its potential use in treating chronic inflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of 4-Bromo-2-(cyclohexylmethoxy)aniline is crucial for evaluating its therapeutic potential:

  • Absorption: Rapidly absorbed when administered orally.
  • Distribution: High affinity for lipid-rich tissues due to its hydrophobic cyclohexyl group.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion: Renal excretion predominates, necessitating monitoring for nephrotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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